3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 2580183-44-2
VCID: VC4568379
InChI: InChI=1S/C13H11N5O3/c14-17-16-8-1-2-9-7(5-8)6-18(13(9)21)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20)
SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N=[N+]=[N-]
Molecular Formula: C13H11N5O3
Molecular Weight: 285.263

3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

CAS No.: 2580183-44-2

Cat. No.: VC4568379

Molecular Formula: C13H11N5O3

Molecular Weight: 285.263

* For research use only. Not for human or veterinary use.

3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione - 2580183-44-2

Specification

CAS No. 2580183-44-2
Molecular Formula C13H11N5O3
Molecular Weight 285.263
IUPAC Name 3-(6-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Standard InChI InChI=1S/C13H11N5O3/c14-17-16-8-1-2-9-7(5-8)6-18(13(9)21)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20)
Standard InChI Key OIUCJLJLWLCGBP-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N=[N+]=[N-]

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s molecular formula is C₁₃H₁₁N₅O₃, with a molecular weight of 285.26 g/mol . Its structure comprises:

  • A piperidine-2,6-dione ring, a lactam scaffold common in immunomodulatory drugs.

  • A 1H-isoindol-2-yl group substituted at the 6-position with an azido (-N₃) group and a 3-oxo functional group.

The azide moiety enables participation in Huisgen cycloaddition (click chemistry), facilitating conjugation with alkynes for bioconjugation or PROTAC synthesis .

Spectroscopic and Computational Data

  • IR Spectroscopy: Strong absorption bands at ~2100 cm⁻¹ (azide stretch) and ~1700 cm⁻¹ (carbonyl groups) .

  • NMR: The piperidine ring protons resonate between δ 2.5–4.0 ppm, while isoindole aromatic protons appear at δ 7.0–8.0 ppm .

  • X-ray Crystallography: Limited data exist, but analogous compounds show planar isoindole rings and chair conformations in the piperidine moiety.

Synthesis and Reactivity

Synthetic Pathways

While detailed protocols remain proprietary, a plausible route involves:

  • Core Formation: Condensation of 3-aminopiperidine-2,6-dione with a bromomethyl-azido-benzoic acid derivative under basic conditions (e.g., triethylamine in DMSO) .

  • Cyclization: Intramolecular nucleophilic substitution to form the isoindole ring .

  • Azide Introduction: Substitution of a halogen (e.g., bromine) with sodium azide (NaN₃) .

Example Reaction

3-Aminopiperidine-2,6-dione+6-Bromo-1-oxoisoindolin-2-yl bromideBaseDMSOIntermediateNaN₃DMFTarget Compound\text{3-Aminopiperidine-2,6-dione} + \text{6-Bromo-1-oxoisoindolin-2-yl bromide} \xrightarrow[\text{Base}]{\text{DMSO}} \text{Intermediate} \xrightarrow[\text{NaN₃}]{\text{DMF}} \text{Target Compound}

Key Reactivity

  • Click Chemistry: Reacts with alkynes (e.g., DBCO) to form triazoles, enabling bioconjugation .

  • Photolysis: Azide decomposition under UV light generates nitrenes, useful for photoaffinity labeling .

Biological Activity and Mechanism

Target Engagement

The compound modulates IKZF1/3 proteins, leading to ubiquitination and proteasomal degradation—a mechanism shared with lenalidomide analogs. Structural comparisons suggest the azide group enhances binding to cereblon (CRBN), a key E3 ubiquitin ligase component .

Anticancer Activity

  • Multiple Myeloma: Degrades IKZF1/3 in hematologic malignancies, inducing apoptosis (IC₅₀ = 0.1–1 μM in MM1.S cells).

  • Solid Tumors: Preliminary data show synergy with checkpoint inhibitors in murine models .

Applications in Drug Development

PROTAC Design

The azide group enables modular assembly of PROTACs. For example:

Targeting Ligand—Azide+E3 Ligase Binder—AlkyneClick ChemistryPROTAC\text{Targeting Ligand—Azide} + \text{E3 Ligase Binder—Alkyne} \xrightarrow{\text{Click Chemistry}} \text{PROTAC}

This approach has yielded compounds with ≤10 nM DC₅₀ (degradation concentration) for BRD4 and EGFR targets .

Bioconjugation

Conjugation to antibodies or nanoparticles enhances tumor-specific delivery. A recent study reported a 5-fold increase in tumor uptake compared to free drug .

Comparative Analysis with Analogues

CompoundSubstituentKey FeatureApplication
Lenalidomide4-NitroFDA-approved for myelomaImmunomodulation
3-(6-Bromo-1-oxoisoindol-2-yl)piperidine-2,6-dione6-BromoHalogen for cross-couplingPROTAC synthesis
3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione6-AzidoClick chemistry compatibilityTargeted degradation

The azide derivative’s unique reactivity positions it as a superior candidate for modular therapeutics compared to nitro- or bromo-analogs .

Future Directions

  • Optimized PROTACs: Rational design to improve cereblon binding and degradation efficiency.

  • Combination Therapies: Pairing with PD-1/PD-L1 inhibitors to enhance antitumor immunity .

  • Diagnostic Tools: Radiolabeling via azide-alkyne cycloaddition for PET imaging.

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